

Application Notes and Protocols for Green DND-26 in Adherent Cell Cultures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Green DND-26**

Cat. No.: **B15554350**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Green DND-26, commercially known as LysoTracker® **Green DND-26**, is a fluorescent probe used for labeling and tracking acidic organelles in live cells, most notably lysosomes.^[1] This lipophilic compound consists of a fluorophore linked to a weak base that can readily cross cell membranes.^[1] In the acidic environment of lysosomes (pH 4.5-5.0), the probe becomes protonated and trapped, leading to a significant accumulation and bright green fluorescence.^[1] This property makes **Green DND-26** a valuable tool for investigating lysosomal dynamics, autophagy, and cellular responses to various stimuli in adherent cell cultures.

Mechanism of Action

Green DND-26 is a cell-permeant dye that selectively accumulates in acidic organelles due to its weakly basic nature.^[2] At neutral pH, the dye is largely unprotonated and can freely diffuse across cellular membranes.^[2] Upon entering an acidic compartment, such as a lysosome, the dye's basic moiety becomes protonated.^[1] This protonation results in a charged molecule that is less membrane-permeant and is consequently retained within the organelle.^[1] The fluorescence of **Green DND-26** is largely independent of pH within the acidic range of lysosomes.^[3]

Data Presentation

Recommended Staining Parameters for Adherent Cells

Parameter	Recommended Range	Notes
Working Concentration	50 - 75 nM	Optimal concentration may vary depending on the cell type and experimental conditions. It is advisable to perform a concentration titration to determine the optimal staining with minimal cytotoxicity. [4]
Incubation Time	1 - 5 minutes	For applications where maintaining the physiological pH of lysosomes is critical, as longer incubation times can have an "alkalizing effect". [2] [4]
30 - 120 minutes	For general lysosomal staining and tracking where slight alterations in lysosomal pH are not a primary concern. [2] [5]	
Incubation Temperature	37°C	Standard cell culture conditions should be maintained during incubation.

Spectral Properties

Property	Wavelength	Filter Set Compatibility
Excitation Maximum	~504 nm	FITC (Fluorescein isothiocyanate)
Emission Maximum	~511 nm	FITC

Experimental Protocols

Protocol 1: General Staining of Lysosomes in Adherent Cells for Fluorescence Microscopy

This protocol describes the basic procedure for staining lysosomes in adherent cells grown on coverslips or in imaging-compatible plates.

Materials:

- Adherent cells cultured on sterile glass coverslips or in a 96-well black wall/clear bottom plate[6]
- Complete cell culture medium
- **Green DND-26** (1 mM stock solution in DMSO)
- Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
- Fluorescence microscope with a FITC filter set

Procedure:

- Cell Seeding: Seed adherent cells onto coverslips or into an appropriate imaging dish and culture until they reach the desired confluence.
- Prepare Staining Solution: On the day of the experiment, warm the 1 mM **Green DND-26** stock solution to room temperature.[2] Prepare a fresh working solution by diluting the stock solution in pre-warmed (37°C) complete cell culture medium to a final concentration of 50-75 nM.[4]
- Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.
- Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.[6] For kinetic studies or to minimize pH changes, an incubation time of 1-5 minutes may be sufficient.[2][4]
- Washing: After incubation, gently remove the staining solution and wash the cells twice with pre-warmed HBSS or PBS to remove excess dye.[6]

- Imaging: Add fresh, pre-warmed complete medium or an appropriate imaging buffer to the cells. Observe the stained lysosomes using a fluorescence microscope equipped with a FITC filter set.[6]

Protocol 2: Analysis of Lysosomal Staining in Adherent Cells by Flow Cytometry

This protocol provides a method for quantifying lysosomal content in adherent cells using flow cytometry. This requires detaching the cells to create a single-cell suspension.

Materials:

- Adherent cells cultured in flasks or multi-well plates
- Complete cell culture medium
- **Green DND-26** (1 mM stock solution in DMSO)
- Enzyme-free cell dissociation buffer (e.g., EDTA-based) or Trypsin-EDTA
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS)
- Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm)[6]

Procedure:

- Cell Culture: Grow adherent cells in culture flasks or plates to the desired confluence.
- Prepare Staining Solution: Prepare a working solution of **Green DND-26** in complete culture medium as described in Protocol 1.
- Staining: Add the staining solution to the cells and incubate for 30-60 minutes at 37°C.
- Cell Detachment:
 - Enzyme-Free Method (Recommended to preserve cell surface epitopes): After staining, wash the cells once with PBS. Add a pre-warmed, enzyme-free cell dissociation buffer and

incubate at 37°C until the cells detach. Gently pipette to ensure a single-cell suspension.

[7][8]

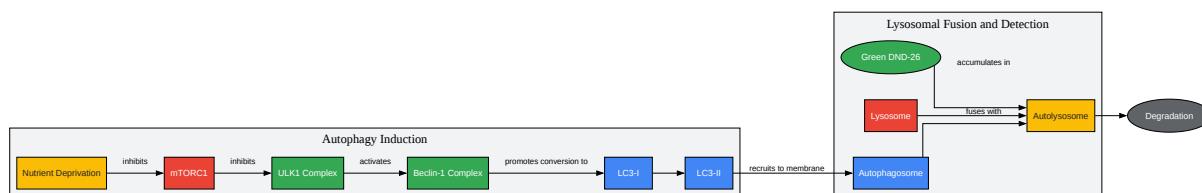
- Trypsinization: After staining, wash the cells with PBS and add pre-warmed Trypsin-EDTA. Incubate at 37°C until cells detach. Neutralize the trypsin with complete medium.
- Cell Collection and Washing: Transfer the cell suspension to a conical tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold Flow Cytometry Staining Buffer.
- Flow Cytometry Analysis: Analyze the cells on a flow cytometer using a 488 nm excitation laser and a green emission filter (e.g., 530/30 nm).[6]

Protocol 3: Monitoring Autophagy in Adherent Cells

Green DND-26 can be used as an indirect marker of autophagy by measuring the increase in acidic vesicular organelles (autolysosomes). This is often done in conjunction with other autophagy markers like LC3-II.[9]

Materials:

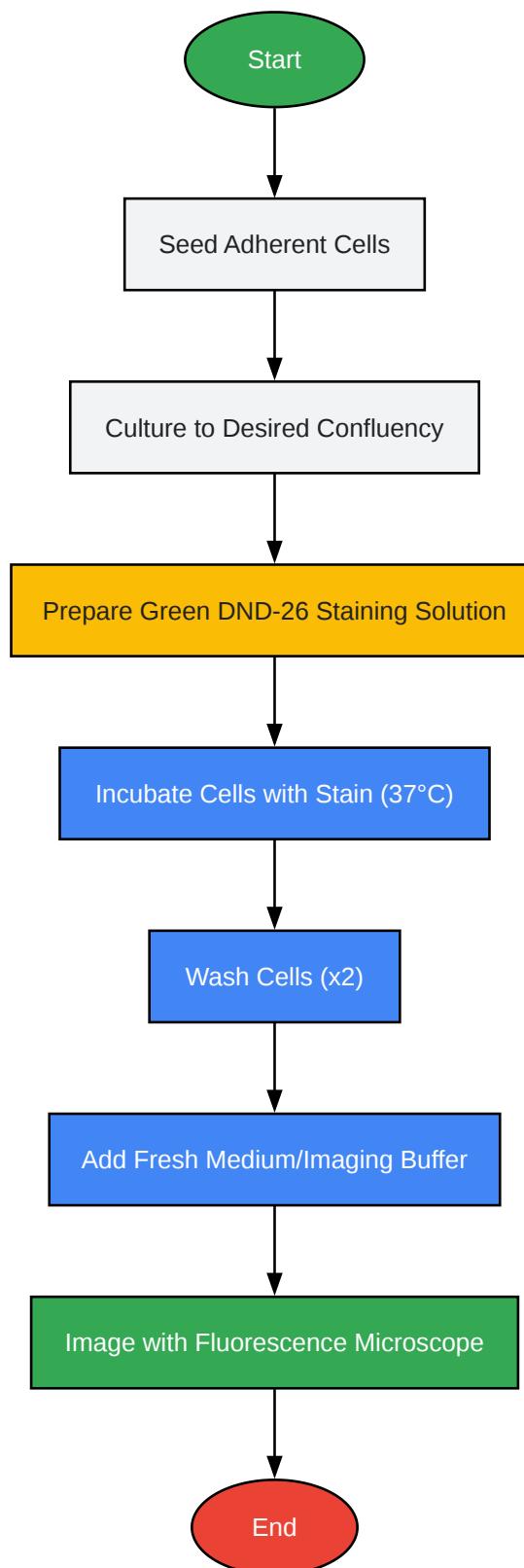
- Adherent cells
- Autophagy-inducing agent (e.g., rapamycin, starvation medium)
- **Green DND-26**
- Fluorescence microscope or flow cytometer


Procedure:

- Induce Autophagy: Treat cells with the desired autophagy-inducing agent for the appropriate duration. A control group of untreated cells should be maintained.
- Stain with **Green DND-26**: During the final 30-60 minutes of the treatment, add **Green DND-26** to the culture medium at a final concentration of 50-75 nM.
- Imaging or Flow Cytometry:

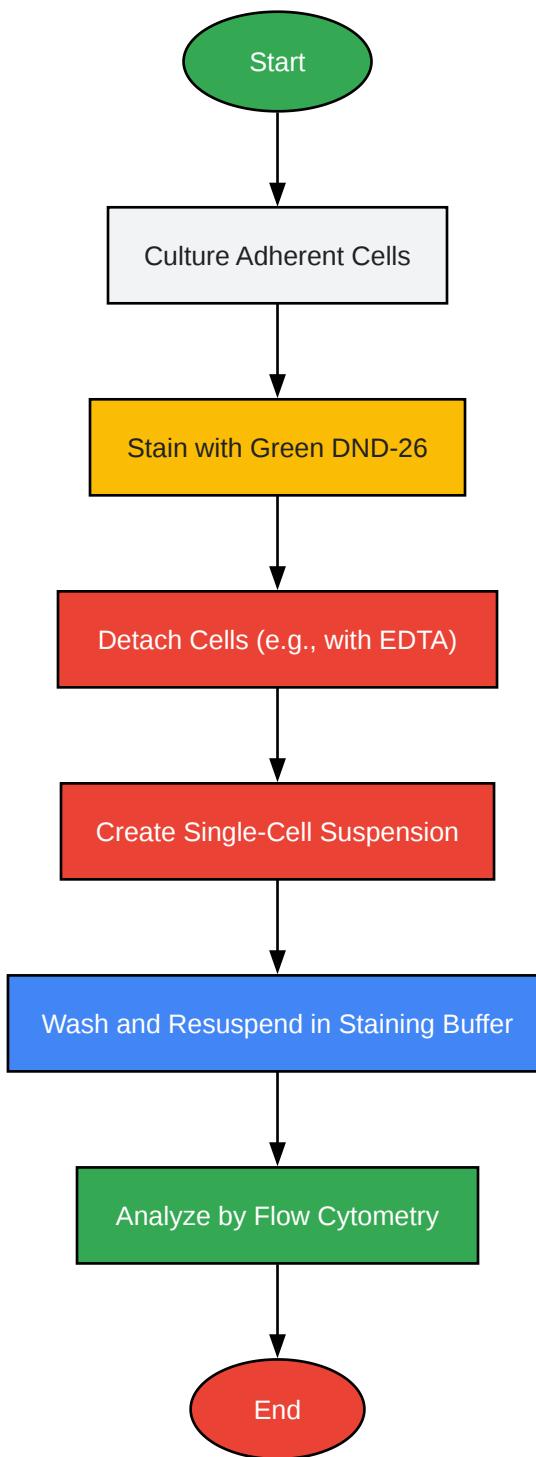
- Microscopy: Wash the cells and image as described in Protocol 1. An increase in the number and intensity of green fluorescent puncta in the treated cells compared to the control cells is indicative of an increase in acidic vesicles associated with autophagy.
- Flow Cytometry: Prepare a single-cell suspension as described in Protocol 2. An increase in the mean fluorescence intensity of the treated cells compared to the control cells suggests an increase in lysosomal volume or number.[9]

Mandatory Visualizations


Signaling Pathway: Autophagy and Lysosomal Acidification

[Click to download full resolution via product page](#)

Caption: Autophagy pathway leading to lysosomal degradation.


Experimental Workflow: Fluorescence Microscopy

[Click to download full resolution via product page](#)

Caption: Workflow for staining adherent cells with **Green DND-26**.

Experimental Workflow: Flow Cytometry

[Click to download full resolution via product page](#)

Caption: Workflow for flow cytometry analysis of stained cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. research.pasteur.fr [research.pasteur.fr]
- 2. bioluminor.com [bioluminor.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. DSpace [repository.kaust.edu.sa]
- 8. Two-step protocol for preparing adherent cells for high-throughput flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of Lysotracker dyes: a flow cytometric study of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Green DND-26 in Adherent Cell Cultures]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15554350#using-green-dnd-26-with-adherent-cell-cultures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com